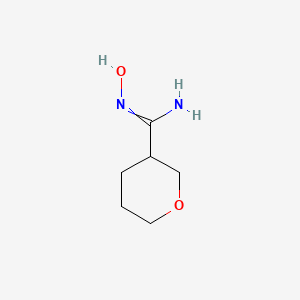
N'-hydroxyoxane-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxyoxane-3-carboximidamide is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . It is also known by its IUPAC name, N’-hydroxytetrahydro-2H-pyran-3-carboximidamide . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxyoxane-3-carboximidamide typically involves the reaction of oxane-3-carboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of N’-hydroxyoxane-3-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxyoxane-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane-3-carboximidamide.
Reduction: It can be reduced to form oxane-3-carboxamide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxane-3-carboximidamide.
Reduction: Oxane-3-carboxamide.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-hydroxyoxane-3-carboximidamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-hydroxyoxane-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N’-hydroxyoxane-3-carboximidamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
N'-hydroxyoxane-3-carboximidamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(8-9)5-2-1-3-10-4-5/h5,9H,1-4H2,(H2,7,8) |
InChI-Schlüssel |
KQIFZSQQUGJNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


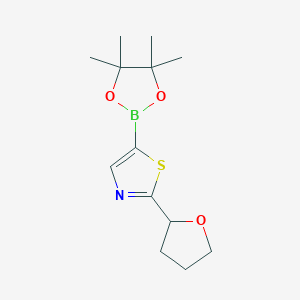
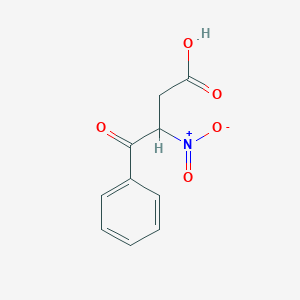
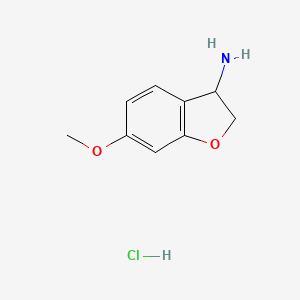

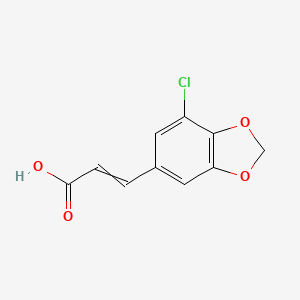



![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)

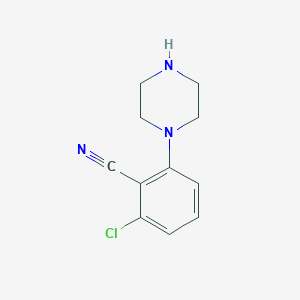

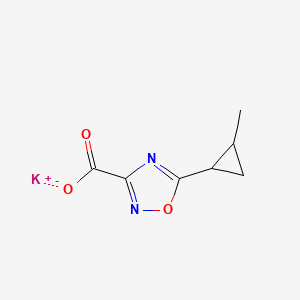
![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
